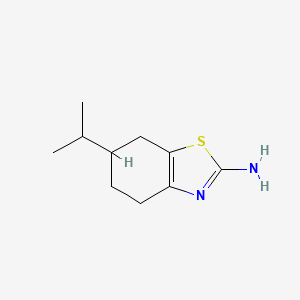

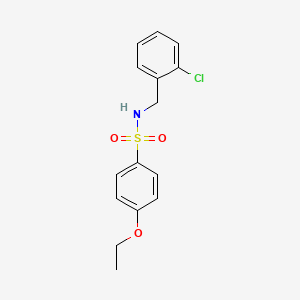

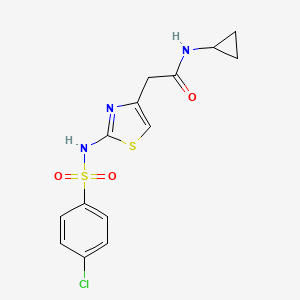

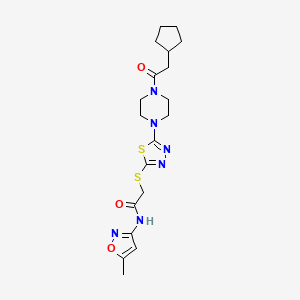

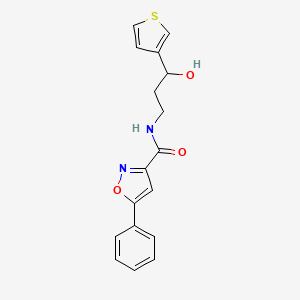

![molecular formula C22H23N5O3 B2936965 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1359150-09-6](/img/structure/B2936965.png)

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide is an organic compound of notable interest in the realms of medicinal chemistry and synthetic organic chemistry. This compound, characterized by its triazoloquinoxaline core, has been the subject of various scientific studies due to its potential pharmacological activities.

Mechanism of Action

Target of Action

The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate with DNA . This interaction with DNA is a common mechanism of action for many anticancer agents .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which are vital for cell survival and proliferation .

Biochemical Pathways

Given its dna intercalation activity, it is likely to impact pathways involved in dna replication and transcription . Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Similar compounds have been evaluated for their in silico admet profiles , suggesting that this compound may also have been designed with favorable pharmacokinetic properties in mind.

Result of Action

The result of the compound’s action is the disruption of DNA structure and function, leading to cell death . This makes it a potential candidate for anticancer therapy, as it could selectively kill cancer cells, which rely heavily on rapid and continuous DNA replication for their survival and proliferation .

Biochemical Analysis

Biochemical Properties

The compound 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide has been found to interact with DNA, acting as an intercalator . This interaction can influence the function of various enzymes and proteins that interact with DNA, potentially altering gene expression and cellular metabolism .

Cellular Effects

In cellular environments, this compound has been shown to have anti-proliferative effects on certain cancer cell lines, including HepG2, HCT-116, and MCF-7 . This suggests that the compound may influence cell signaling pathways and gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA. The compound intercalates into the DNA structure, which can disrupt the normal function of enzymes and proteins that interact with DNA . This can lead to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

While specific data on the dosage effects of this compound in animal models are not available, similar compounds have been studied in this context. These studies often reveal a dose-dependent effect, with increased dosages leading to more pronounced effects. High doses may also lead to toxic or adverse effects .

Metabolic Pathways

Given its interactions with DNA, it is likely that this compound could influence various metabolic pathways, potentially affecting enzyme activity and metabolite levels .

Transport and Distribution

Given its ability to interact with DNA, it is likely that this compound could be transported and distributed to various parts of the cell where DNA is present .

Subcellular Localization

The subcellular localization of this compound is likely to be in the nucleus, given its interaction with DNA . This localization could influence its activity and function, potentially affecting various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step processes:

Formation of the triazoloquinoxaline core: This step often includes cyclization reactions involving quinoxaline derivatives and appropriate reagents to introduce the triazole ring.

Acylation: Introduction of the acetyl group can be achieved through acylation reactions using acyl chlorides or anhydrides.

Functionalization of side chains: The isopropyl and methoxybenzyl groups are introduced through nucleophilic substitution or alkylation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of such compounds is scaled up by optimizing the reaction parameters such as temperature, pressure, and catalyst concentrations. Batch reactors and continuous flow reactors are often employed to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of oxo derivatives.

Reduction: Reduction can target the oxo group on the triazoloquinoxaline core, forming hydroxyl derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and quinoxaline moieties.

Common Reagents and Conditions

Oxidation reagents: KMnO₄, H₂O₂

Reduction reagents: NaBH₄, LiAlH₄

Substitution reagents: Halides, alkylating agents

Major Products

Oxidation: Formation of alcohol derivatives.

Reduction: Conversion to corresponding hydroxyl or amine derivatives.

Substitution: Various alkylated products depending on the substituents used.

Scientific Research Applications

This compound has a wide range of applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential enzyme inhibition activities.

Medicine: Explored for its therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities.

Industry: Utilized in the development of new materials and as a chemical intermediate in manufacturing processes.

Comparison with Similar Compounds

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide stands out due to its unique triazoloquinoxaline core and diverse functional groups. Here are some similar compounds:

2-(4-Oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

N-(4-Methoxybenzyl)-2-(quinoxalin-5(4H)-yl)acetamide

1-Isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxaline

This should give you a comprehensive view of the compound. Anything else you’re curious about?

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-14(2)20-24-25-21-22(29)26(17-6-4-5-7-18(17)27(20)21)13-19(28)23-12-15-8-10-16(30-3)11-9-15/h4-11,14H,12-13H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOWXQIXUIPLQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2936882.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2936893.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2936894.png)

![9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2936896.png)

![(2Z)-3-(pyridin-3-yl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile](/img/structure/B2936902.png)